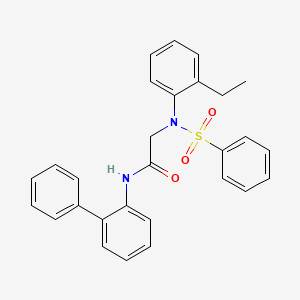![molecular formula C22H18N2O3S B3552339 2-{2-[(4-nitrophenyl)thio]benzoyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B3552339.png)
2-{2-[(4-nitrophenyl)thio]benzoyl}-1,2,3,4-tetrahydroisoquinoline
Vue d'ensemble
Description
2-{2-[(4-nitrophenyl)thio]benzoyl}-1,2,3,4-tetrahydroisoquinoline is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as TNB-TQ and is a member of the tetrahydroisoquinoline family. TNB-TQ is a yellow powder with a molecular weight of 437.47 g/mol.
Mécanisme D'action
The mechanism of action of TNB-TQ is not fully understood. However, studies have shown that TNB-TQ induces apoptosis in cancer cells by activating the caspase pathway. TNB-TQ has also been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in the development and progression of cancer.
Biochemical and Physiological Effects:
TNB-TQ has been shown to have a range of biochemical and physiological effects. Studies have shown that TNB-TQ can inhibit the activity of various enzymes, including acetylcholinesterase and butyrylcholinesterase. TNB-TQ has also been shown to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using TNB-TQ in lab experiments is its high purity and stability. TNB-TQ is also relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of using TNB-TQ in lab experiments is its low solubility in water, which can make it difficult to administer in certain experiments.
Orientations Futures
There are several future directions for research involving TNB-TQ. One potential area of research is the development of TNB-TQ as a potential therapeutic agent for cancer. Further studies are needed to determine the optimal dosage and administration of TNB-TQ for cancer treatment. Another potential area of research is the development of TNB-TQ as a potential treatment for neurodegenerative diseases. Studies have shown that TNB-TQ has neuroprotective properties and can reduce the production of reactive oxygen species in the brain. Further studies are needed to determine the potential of TNB-TQ as a therapeutic agent for neurodegenerative diseases.
Applications De Recherche Scientifique
TNB-TQ has been extensively studied for its potential applications in various scientific fields. One of the most promising applications of TNB-TQ is in the field of cancer research. Studies have shown that TNB-TQ has anti-cancer properties and can induce apoptosis in cancer cells. TNB-TQ has also been shown to inhibit the growth of tumor cells and reduce the formation of blood vessels in tumors.
Propriétés
IUPAC Name |
3,4-dihydro-1H-isoquinolin-2-yl-[2-(4-nitrophenyl)sulfanylphenyl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O3S/c25-22(23-14-13-16-5-1-2-6-17(16)15-23)20-7-3-4-8-21(20)28-19-11-9-18(10-12-19)24(26)27/h1-12H,13-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVTWYBZXENYROI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)C3=CC=CC=C3SC4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(3-{[2-(3,5-dimethylphenoxy)acetyl]amino}phenyl)-2-thiophenecarboxamide](/img/structure/B3552256.png)

![N-({[3-chloro-4-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)-1-benzofuran-2-carboxamide](/img/structure/B3552268.png)
![N-(4-{[(3-chloro-2-methylphenyl)amino]sulfonyl}phenyl)-4-methoxybenzenesulfonamide](/img/structure/B3552283.png)
![4-chloro-N-(4-{[(3,5-dichlorophenyl)amino]sulfonyl}phenyl)benzenesulfonamide](/img/structure/B3552291.png)
![2-{[5-(4-bromo-3-chlorophenyl)-2-furyl]methylene}-1H-indene-1,3(2H)-dione](/img/structure/B3552294.png)
![N-[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B3552300.png)
![3-(4-isopropylphenyl)-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acrylamide](/img/structure/B3552307.png)
![5-[(5-ethyl-2-thienyl)methylene]-3-(3-pyridinylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3552334.png)
![2-[(3-chlorobenzoyl)amino]-N-(2-phenylethyl)benzamide](/img/structure/B3552346.png)
![5-bromo-N-{[(2-chlorophenyl)amino]carbonothioyl}nicotinamide](/img/structure/B3552350.png)

![2-{[5-benzyl-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3-methylphenyl)acetamide](/img/structure/B3552359.png)
